molecular formula C22H30N2O7S B296759 N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide

Cat. No. B296759
M. Wt: 466.5 g/mol
InChI Key: CEKVGBKRXIGBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of various cellular processes such as protein folding, cell signaling, and cell cycle control. Inhibition of HSP90 activity leads to the degradation of various proteins involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth. In cardiovascular diseases, inhibition of HSP90 activity leads to the activation of various protective pathways that reduce the damage caused by heart attacks. In neurodegenerative diseases, inhibition of HSP90 activity leads to the protection of neurons from damage caused by various stressors.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression. In cardiovascular diseases, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to reduce inflammation, oxidative stress, and cell death, leading to improved heart function. In neurodegenerative diseases, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to reduce inflammation, oxidative stress, and neuronal damage, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. However, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide also has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.

Future Directions

There are several future directions for the research on N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide. One direction is to investigate the potential therapeutic applications of N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide in other diseases such as autoimmune diseases and infectious diseases. Another direction is to explore the combination of N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide with other drugs to enhance its therapeutic effects. Additionally, the development of new analogs of N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide with improved properties such as solubility and bioavailability can also be explored. Finally, further studies are needed to understand the long-term effects of N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide and its potential side effects.
In conclusion, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HSP90 activity, leading to various biochemical and physiological effects. N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3,4-dimethoxybenzaldehyde with 2,5-dimethoxyaniline to form 3,4-dimethoxy-N-(2,5-dimethoxyphenyl) benzamide. This compound is then reacted with sulfonyl chloride to form N-(2,5-dimethoxyphenylsulfonyl)-3,4-dimethoxybenzamide. Finally, this compound is reacted with sec-butylamine and acetic anhydride to form the desired product, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide.

Scientific Research Applications

N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has shown potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. In cancer, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. In cardiovascular diseases, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to reduce the damage caused by heart attacks and improve heart function. In neurodegenerative diseases, N-(sec-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}acetamide has been shown to protect neurons from damage and improve cognitive function.

properties

Molecular Formula

C22H30N2O7S

Molecular Weight

466.5 g/mol

IUPAC Name

N-butan-2-yl-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide

InChI

InChI=1S/C22H30N2O7S/c1-7-15(2)23-22(25)14-24(18-12-16(28-3)8-10-19(18)29-4)32(26,27)17-9-11-20(30-5)21(13-17)31-6/h8-13,15H,7,14H2,1-6H3,(H,23,25)

InChI Key

CEKVGBKRXIGBDX-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC(C)NC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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